molecular formula C7H6N6S B039322 7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine CAS No. 113967-64-9

7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine

Cat. No.: B039322
CAS No.: 113967-64-9
M. Wt: 206.23 g/mol
InChI Key: JXSRRBVHLUJJFC-UHFFFAOYSA-N
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Description

7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyrimidine family, known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.

    Industry: Utilized in the development of enzyme inhibitors and other bioactive molecules.

Mechanism of Action

The mechanism of action of 7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Known for its antimicrobial and anticancer activities.

    5,7-Dimethylpyrazolo[1,5-a]pyrimidine: Exhibits promising antimicrobial properties.

    7-Phenylpyrazolo[1,5-a]pyrimidine: Demonstrates significant antitumor activity.

Uniqueness

7-Amino-6-cyano-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidine stands out due to its unique combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a versatile compound in scientific research .

Properties

IUPAC Name

7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6S/c1-14-7-11-6-10-3-4(2-8)5(9)13(6)12-7/h3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSRRBVHLUJJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=C(C=NC2=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384194
Record name 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113967-64-9
Record name 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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